molecular formula C5H5NO4 B6236124 2-(1,2-oxazol-4-yloxy)acetic acid CAS No. 1894489-38-3

2-(1,2-oxazol-4-yloxy)acetic acid

Cat. No.: B6236124
CAS No.: 1894489-38-3
M. Wt: 143.1
InChI Key:
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Description

2-(1,2-oxazol-4-yloxy)acetic acid: is an organic compound featuring an oxazole ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-oxazol-4-yloxy)acetic acid typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under acidic or basic conditions.

    Attachment of the Acetic Acid Moiety: The oxazole ring is then reacted with chloroacetic acid or its derivatives in the presence of a base like sodium hydroxide to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-oxazol-4-yloxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions, using agents such as lithium aluminum hydride, can convert the oxazole ring into more saturated heterocycles.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, especially at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitutions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Saturated heterocycles.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

2-(1,2-oxazol-4-yloxy)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(1,2-oxazol-4-yloxy)acetic acid exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2-(1,2-oxazol-4-yloxy)acetic acid can be compared with other oxazole derivatives, such as:

    2-(1,3-oxazol-4-yloxy)acetic acid: Similar structure but with different electronic properties due to the position of the nitrogen atom.

    2-(1,2-thiazol-4-yloxy)acetic acid: Contains a sulfur atom, which can alter its reactivity and biological activity.

    2-(1,2-imidazol-4-yloxy)acetic acid: Features an imidazole ring, which can enhance its ability to form hydrogen bonds and interact with biological targets.

Properties

CAS No.

1894489-38-3

Molecular Formula

C5H5NO4

Molecular Weight

143.1

Purity

95

Origin of Product

United States

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